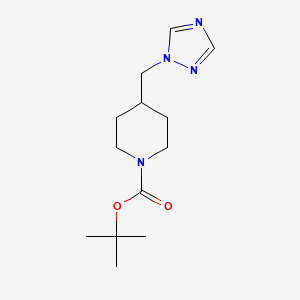
2,8-Dichloro-7-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dichloro-7-methoxyquinoline: is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-7-methoxyquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzophenone with Raney’s nickel and oxolane, followed by recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,8-Dichloro-7-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives .
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi .
- Studied for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cells .
Medicine:
- Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer .
- Used in the development of new drugs with improved efficacy and reduced side effects .
Industry:
Wirkmechanismus
The mechanism of action of 2,8-Dichloro-7-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, leading to the disruption of cellular functions . For example, it can inhibit the synthesis of nucleic acids and proteins, resulting in the inhibition of cell growth and proliferation . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Similar structure but lacks the methoxy group at position 7.
7-Methoxyquinoline: Similar structure but lacks the chlorine atoms at positions 2 and 8.
8-Hydroxyquinoline: Similar structure but has a hydroxyl group at position 8 instead of a chlorine atom.
Uniqueness: 2,8-Dichloro-7-methoxyquinoline is unique due to the presence of both chlorine atoms and a methoxy group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7Cl2NO |
|---|---|
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
2,8-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 |
InChI-Schlüssel |
XLQUOXRHCMRGFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)



![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)







![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
